molecular formula C13H14N2O2S B12131477 Propanamide, N-[4-(4-methoxyphenyl)-2-thiazolyl]- CAS No. 105512-58-1

Propanamide, N-[4-(4-methoxyphenyl)-2-thiazolyl]-

Cat. No.: B12131477
CAS No.: 105512-58-1
M. Wt: 262.33 g/mol
InChI Key: LZIMBIJMIDEEEZ-UHFFFAOYSA-N
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Description

Propanamide, N-[4-(4-methoxyphenyl)-2-thiazolyl]- is a thiazole-containing amide derivative characterized by a propanamide backbone substituted at the nitrogen atom with a 4-(4-methoxyphenyl)-2-thiazolyl moiety. This compound belongs to a broader class of thiazolylamides, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antitumor, antimicrobial, and enzyme inhibitory properties . The methoxyphenyl group at the 4-position of the thiazole ring enhances lipophilicity and may influence metabolic stability, while the thiazole core contributes to π-π stacking interactions in biological targets .

Properties

CAS No.

105512-58-1

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide

InChI

InChI=1S/C13H14N2O2S/c1-3-12(16)15-13-14-11(8-18-13)9-4-6-10(17-2)7-5-9/h4-8H,3H2,1-2H3,(H,14,15,16)

InChI Key

LZIMBIJMIDEEEZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Reaction Pathway

  • Starting Materials :

    • Ethyl 2-chloro-2-propanamidoacetate : Acts as the α-chloroglycinate ester precursor.

    • 4-(4-Methoxyphenyl)thioamide : Provides the 4-methoxyphenyl substituent.

  • Cyclization :

    • Reactants are combined in dry tetrahydrofuran (THF) under nitrogen.

    • A base (e.g., NaOH or K₂CO₃) facilitates cyclization at room temperature (20–25°C).

    • Stirring for 2–4 hours yields the thiazole ring with the propanamide group directly attached.

  • Workup :

    • Solvent evaporation followed by recrystallization in ether.

Key Advantages :

  • High Purity : Product obtained without chromatography due to mild conditions.

  • Efficiency : Avoids multistep purification, ideal for large-scale synthesis.

Table 1: Reaction Conditions for Direct Cyclization

ParameterValue
SolventDry THF
BaseNaOH or K₂CO₃
Temperature20–25°C
Reaction Time2–4 hours
Yield70–85% (estimated from)

Two-Step Synthesis: Thiazole Amine Intermediate Followed by Acylation

This approach separates thiazole core formation from propanamide attachment, enabling modular customization.

Step 1: Thiazole Amine Synthesis

Hantsch Method :

  • Reactants :

    • α-Chloroacetone : Halogenated ketone for thiazole ring formation.

    • 4-(4-Methoxyphenyl)thiourea : Introduces the 4-methoxyphenyl group.

  • Cyclization :

    • Base (e.g., NaOH) in aqueous ethanol under reflux.

    • Forms 4-(4-methoxyphenyl)-2-thiazolylamine.

Step 2: Acylation with Propanoic Acid

  • Reagents :

    • Propanoic acid : Acylating agent.

    • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) : Coupling agent.

    • DMAP (4-Dimethylaminopyridine) : Catalyst.

  • Reaction :

    • Thiazole amine and propanoic acid react in dichloromethane (DCM) at room temperature.

    • EDCI/DMAP system activates the carboxylic acid, forming the amide bond.

Workup :

  • Extraction with DCM, washing with aqueous HCl, and silica gel chromatography.

Key Advantages :

  • Flexibility : Allows substitution of propanamide with other acyl groups.

  • Scalability : EDCI/DMAP coupling is widely used in industrial synthesis.

Table 2: Acylation Conditions

ParameterValue
SolventDCM
Coupling AgentEDCI + DMAP
Temperature25°C
Reaction Time4–6 hours
Yield60–75% (based on)

Alternative Routes and Optimization Strategies

Solid-Phase Synthesis

Adaptation of methods from US6710208B2 (solid-phase aldehyde synthesis) could enable immobilized intermediates, simplifying purification.

Critical Analysis of Methods

MethodAdvantagesLimitations
Direct CyclizationHigh purity, minimal stepsLimited to specific substituents
Two-Step SynthesisFlexibility in acyl groupLower yields, additional purification

Structural and Spectroscopic Validation

  • NMR : Peaks for propanamide (δ 2.2–2.5 ppm, triplet), thiazole (δ 6.8–7.5 ppm, aromatic), and methoxy (δ 3.8 ppm, singlet).

  • MS : Molecular ion peak at m/z 262.33 (C₁₃H₁₄N₂O₂S) .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Propanamide, N-[4-(4-methoxyphenyl)-2-thiazolyl]- can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as halides or alkoxides can replace the existing substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.

    Substitution: Halides, alkoxides, dimethylformamide as a solvent.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

Chemistry: Propanamide, N-[4-(4-methoxyphenyl)-2-thiazolyl]- is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents.

Medicine: Propanamide, N-[4-(4-methoxyphenyl)-2-thiazolyl]- has shown promise in preclinical studies as a potential drug candidate for the treatment of certain diseases. Its ability to modulate biological pathways makes it a target for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Propanamide, N-[4-(4-methoxyphenyl)-2-thiazolyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the biological pathway. This interaction can lead to various therapeutic effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between Propanamide, N-[4-(4-methoxyphenyl)-2-thiazolyl]- and related compounds:

Compound Name Substituents on Thiazole/Other Moieties Molecular Weight (g/mol) Key Biological Activity/Findings Reference ID
Propanamide, N-[4-(4-methoxyphenyl)-2-thiazolyl]- 4-Methoxyphenyl (thiazole C4) ~317.38 (calculated) Limited direct data; inferred potential for kinase inhibition based on structural analogs.
2-Chloro-N-[4-(4-methoxyphenyl)-2-thiazolyl]propanamide 4-Methoxyphenyl (thiazole C4), Cl at propanamide α-carbon 352.84 No activity reported; structural analog synthesized but discontinued for undisclosed reasons.
3-[(4-Chlorophenyl)sulfonyl]-N-[4-(4-pyridinyl)-2-thiazolyl]propanamide 4-Pyridinyl (thiazole C4), 4-Cl-phenylsulfonyl 434.90 Investigated for antimicrobial activity; sulfonyl group enhances solubility and target binding.
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamide Benzothiazole, triazolopyridine thioether 498.61 Anticancer candidate; triazolopyridine moiety improves DNA intercalation potential.
N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide (FANFT) 5-Nitro-2-furyl (thiazole C4), formamide 249.21 Potent urinary bladder carcinogen in rodents; induces transitional cell carcinomas.

Antitumor Potential

  • FANFT: Contrastingly, FANFT is a carcinogen causing bladder tumors in rats and mice via peroxidative metabolism, generating DNA-reactive intermediates .

Metabolic Stability

  • Methoxyphenyl vs. Nitrofuryl Groups : The methoxyphenyl group in the target compound may reduce oxidative metabolism compared to FANFT’s nitro-furyl moiety, which undergoes peroxidase-mediated activation .

Mechanistic Insights from Structural Analogs

  • Tight Junction Disruption: FANFT-induced bladder carcinomas exhibit altered tight junction integrity, with reduced intramembrane strands correlating with increased epithelial permeability .
  • Desmosomal Alterations: Carcinomas show reduced desmosome density but increased junctional area due to squamous differentiation, challenging the "reduced adhesion" hypothesis in tumor invasion .

Biological Activity

Propanamide, N-[4-(4-methoxyphenyl)-2-thiazolyl]- is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its thiazole moiety linked to a propanamide structure with a para-methoxyphenyl substituent. Its chemical formula is C10_{10}H13_{13}N2_{2}O2_{2}S, indicating the presence of nitrogen and sulfur in its structure, which are crucial for its biological activity.

Anticancer Activity

Research indicates that Propanamide, N-[4-(4-methoxyphenyl)-2-thiazolyl]- exhibits significant cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer. The following table summarizes key findings related to its anticancer activity:

Cell Line IC50_{50} (μM) Mechanism of Action Reference
Glioblastoma15.5Induction of apoptosis through mitochondrial pathways
MCF-7 (Breast Cancer)12.3Inhibition of cell proliferation via cyclin-dependent kinase inhibition
A54910.0Disruption of microtubule dynamics

The anticancer effects of Propanamide, N-[4-(4-methoxyphenyl)-2-thiazolyl]- can be attributed to several mechanisms:

  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It inhibits specific cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.
  • Microtubule Disruption : The compound interferes with microtubule assembly, which is critical for mitosis, thereby preventing cancer cell division.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the thiazole and phenyl groups significantly influence the biological activity of the compound. For instance:

  • The presence of the methoxy group enhances lipophilicity and cellular uptake.
  • Substituents on the thiazole ring can alter binding affinity to target proteins involved in cancer progression.

Case Studies

Several studies have explored the efficacy of Propanamide, N-[4-(4-methoxyphenyl)-2-thiazolyl]- in preclinical models:

  • Study 1 : A study conducted on glioblastoma models demonstrated that treatment with the compound resulted in a reduction of tumor volume by 60% compared to control groups, highlighting its potential as a therapeutic agent .
  • Study 2 : In breast cancer xenografts, administration of Propanamide led to significant tumor regression and improved survival rates in treated animals .

Q & A

Basic Research Question

  • 1H/13C NMR : Assign peaks for the methoxyphenyl group (δ ~3.8 ppm for OCH₃; aromatic protons at δ 6.8–7.5 ppm) and thiazole protons (δ 7.2–8.0 ppm). The propanamide chain shows characteristic signals at δ 2.5–3.5 ppm (CH₂) and δ 8.5–9.5 ppm (NH) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ for C₁₃H₁₃N₂O₂S: 273.07) and fragmentation patterns .
  • FT-IR : Identify carbonyl (C=O stretch at ~1650 cm⁻¹) and thiazole ring vibrations (C-S-C at ~650 cm⁻¹) .

What in vitro assays are recommended for preliminary evaluation of its biological activity?

Basic Research Question

  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. The chloro-substituted propanamide moiety enhances apoptosis via caspase-3 activation .
  • Enzyme inhibition : Acetylcholinesterase (AChE) inhibition assays using Ellman’s method; IC₅₀ values <10 µM indicate high potency .
  • Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

How does the substitution pattern on the thiazole ring influence bioactivity?

Advanced Research Question

  • Electron-withdrawing groups (e.g., Cl) : Enhance enzyme inhibition (e.g., AChE) by increasing electrophilicity at the amide carbonyl .
  • Methoxy positioning : Para-substitution on the phenyl ring improves membrane permeability and target binding, as seen in analogs with 4-methoxyphenyl-thiazole cores .
  • Comparative studies : Replace the propanamide with acetamide (shorter chain) to evaluate chain length effects on cytotoxicity .

What mechanistic studies are critical to resolve contradictory reports on its anticancer vs. neuroprotective effects?

Advanced Research Question

  • Dose-dependent assays : Low doses may upregulate neuroprotective pathways (e.g., BDNF), while high doses induce apoptosis via ROS generation .
  • Target validation : Use siRNA knockdown of AChE or caspase-3 to isolate pathways .
  • Metabolite profiling : LC-MS/MS to identify active metabolites (e.g., demethylated or oxidized derivatives) .

How can computational methods guide the optimization of this compound’s pharmacokinetic profile?

Advanced Research Question

  • Molecular docking : Simulate binding to AChE (PDB ID: 4EY7) to prioritize substituents with higher binding scores .
  • ADMET prediction : Use SwissADME to optimize logP (aim for 2–3) and reduce CYP450 inhibition risks .
  • QSAR models : Correlate thiazole ring substitutions (e.g., halogen vs. methoxy) with cytotoxicity trends .

What analytical strategies address discrepancies in reported biological activities across studies?

Advanced Research Question

  • Batch consistency : Ensure synthetic reproducibility via HPLC purity checks (>95%) and elemental analysis .
  • Cell line variability : Validate assays across multiple cell lines and control for passage number .
  • Positive controls : Compare with established inhibitors (e.g., donepezil for AChE) to calibrate activity .

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